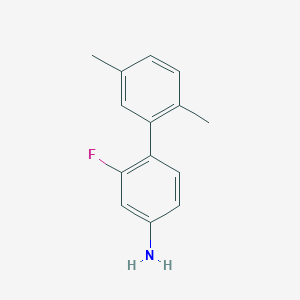

4-(2,5-Dimethylphenyl)-3-fluoroaniline

Description

4-(2,5-Dimethylphenyl)-3-fluoroaniline is a substituted aniline derivative characterized by a fluorine atom at the meta-position (C3) of the aniline ring and a 2,5-dimethylphenyl group at the para-position (C4). This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, influencing its electronic properties, lipophilicity, and biological activity. It is primarily investigated for applications in agrochemicals and pharmaceuticals, particularly as a precursor for herbicides targeting photosynthetic electron transport (PET) .

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMYSOVTMGYKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism involves two concurrent processes:

-

Halogen Exchange : Fluoride ion (from HF) displaces the chlorine atom at the para position relative to the nitro group.

-

Nitro Reduction : The nitro group is reduced to an amine via the deoxygenating agent, which likely acts as an electron donor.

The reaction proceeds under autogenous pressure (100–1,500 psia) at 100–200°C for 1–10 hours. The dimethylphenyl group, being electron-donating, may slightly deactivate the aromatic ring, necessitating higher temperatures or prolonged reaction times compared to simpler substrates.

Optimization and Yield

-

Molar Ratios : A molar ratio of ≥0.3:1 deoxygenating agent to substrate ensures complete reduction. Excess HF (≥1:1) drives the halogen exchange.

-

Workup : Neutralization with potassium hydroxide and extraction with diethyl ether yields the crude product, which is purified via distillation or recrystallization. For example, a similar substrate (p-chloronitrobenzene) achieved a 56.7% corrected yield of p-fluoroaniline.

Challenges

-

Substrate Synthesis : Preparing 3-nitro-4-(2,5-dimethylphenyl)chlorobenzene requires regioselective nitration and chlorination of a pre-functionalized 2,5-dimethylphenylbenzene, which may involve Friedel-Crafts alkylation or cross-coupling.

-

Safety : HF handling demands specialized equipment due to its corrosive nature.

Multi-Step Synthesis via Cross-Coupling and Fluorination

An alternative route employs cross-coupling to introduce the 2,5-dimethylphenyl group before fluorination. This method, inspired by CN103709045A , involves:

Step 1: Suzuki-Miyaura Coupling

3-Bromo-4-nitroaniline is coupled with 2,5-dimethylphenylboronic acid using a palladium catalyst (e.g., Pd-C) in methanol or THF. This step installs the dimethylphenyl group at the para position relative to the nitro group.

Reaction Conditions :

Step 2: Fluorination

The nitro group is fluorinated using HF or a milder fluorinating agent (e.g., Selectfluor®). Electrophilic fluorination at the meta position (relative to the nitro group) is challenging due to the electron-withdrawing nitro group, which directs electrophiles to the para position. To circumvent this, a directing group (e.g., boronic ester) may be temporarily introduced.

Step 3: Nitro Reduction

The nitro group is reduced to an amine using hydrogen gas and a catalyst (e.g., Raney Ni) or via catalytic transfer hydrogenation.

Example Protocol :

-

3-Bromo-4-nitroaniline → Suzuki coupling → 4-(2,5-Dimethylphenyl)-3-bromo-4-nitroaniline .

-

Fluorination → 4-(2,5-Dimethylphenyl)-3-fluoro-4-nitroaniline .

-

Reduction → This compound .

Yield and Purity

Comparative Analysis of Methods

The one-step method offers higher efficiency but requires hazardous HF and specialized equipment. The multi-step approach avoids HF but involves complex purification and lower overall yield.

Mechanistic Considerations and Side Reactions

Competing Pathways

-

Isomer Formation : If fluorination occurs at unintended positions (e.g., ortho to the nitro group), isomers like 2-fluoro-4-(2,5-dimethylphenyl)aniline may form. Regioselectivity is controlled by the nitro group’s directing effects and steric hindrance from the dimethylphenyl group.

-

Incomplete Reduction : Residual nitro compounds may persist if deoxygenating agents are insufficient.

Mitigation Strategies

-

Catalyst Screening : Testing palladium ligands (e.g., PPh3) improves coupling efficiency.

-

Directed Fluorination : Using temporary directing groups (e.g., boronates) ensures meta-selectivity during fluorination.

Analytical Validation

-

Gas Chromatography (GC) : Quantifies product purity and identifies byproducts (e.g., unreacted starting material).

-

NMR Spectroscopy : Confirms substituent positions via coupling constants (e.g., 3JHF for fluorine).

-

Mass Spectrometry : Validates molecular weight (calculated for C14H14FN: 215.11 g/mol).

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-3-fluoroaniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of fluorescent probes and markers for biological imaging.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylphenyl)-3-fluoroaniline exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Activity :

- The 2,5-dimethylphenyl group (as in the target compound and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) enhances PET inhibition (~10 µM IC50) due to optimal lipophilicity and steric alignment in photosystem II binding pockets .

- Fluorine at the meta-position (C3) in the target compound likely enhances electron withdrawal, stabilizing interactions with PET targets, similar to the 3,5-difluorophenyl analog .

Electronic Effects: Electron-withdrawing groups (EWGs) like fluorine improve PET inhibition by polarizing the aniline ring, facilitating interaction with chloroplast membrane proteins. Conversely, electron-donating groups (EDGs) like methyl increase lipophilicity, enhancing membrane permeability .

Structural Modifications in Patents: Derivatives such as N’-(4-(4-fluoro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine (K.1.28 in ) replace the aniline -NH2 with a formamidine group, introducing additional EWGs (trifluoromethyl) for enhanced herbicidal activity .

Chlorinated Analogs: 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline (CAS 946742-47-8) substitutes the 2,5-dimethylphenyl group with a chloro-methylphenoxy chain. The chloro group increases electron withdrawal but may reduce solubility compared to methyl .

Research Findings and Implications

- PET Inhibition Mechanism: The target compound’s 2,5-dimethylphenyl group aligns with high-activity analogs in , where substituent positioning on the phenyl ring is critical for disrupting plastoquinone binding in chloroplasts .

- Synthetic Feasibility : Microwave-assisted synthesis (as described in ) is applicable to the target compound, ensuring efficient coupling of 3-fluoroaniline with 2,5-dimethylphenyl precursors.

- Patent Relevance : The presence of 2,5-dimethylphenyl and fluoro-substituted anilines in recent patents () underscores their industrial relevance in herbicide development .

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-Dimethylphenyl)-3-fluoroaniline, and how can intermediates be optimized?

Methodological Answer:

- Synthetic Strategy : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2,5-dimethylphenyl group to a fluorinated aniline precursor. For example, a boronic acid derivative of 2,5-dimethylbenzene can react with 3-fluoro-4-iodoaniline under PdCl₂(PPh₃)₂ catalysis in a dioxane/water solvent system .

- Optimization : Adjust reaction parameters (e.g., temperature, base selection like K₂CO₃) to improve yield. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography.

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, aromatic protons in the dimethylphenyl group typically resonate at δ 6.6–7.2 ppm, while fluorine substituents influence neighboring proton shifts .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₅FN₂: 238.1214).

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Similar fluoroaniline derivatives (e.g., 3,5-dichloro-2,4-difluoroaniline) require strict adherence to safety data sheets (SDS) due to potential toxicity .

- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Maintain SDS documentation for emergency reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, solvent) to minimize variability.

- Purity Verification : Use LC-MS to confirm absence of degradation products or impurities (e.g., oxidized aniline derivatives).

- Mechanistic Studies : Conduct competitive binding assays or computational docking simulations to identify off-target interactions that may explain divergent results .

Q. What advanced computational methods can predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect may enhance stability in specific reaction pathways .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational drug design.

Q. How can researchers analyze degradation pathways of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stressors (light, heat, humidity) and monitor degradation via LC-MS. Identify major degradation products (e.g., hydrolyzed or dimerized forms).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.